Cas no 938069-18-2 (methyl (2S)-2-amino-3-(2-bromophenyl)propanoate)

Methyl (2S)-2-amino-3-(2-bromophenyl)propanoate is a chiral ester derivative featuring a 2-bromophenyl substituent, commonly utilized as a synthetic intermediate in organic and medicinal chemistry. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The bromophenyl group enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. The methyl ester moiety offers versatility for hydrolysis or transesterification, enabling downstream modifications. This compound is particularly useful in peptidomimetics and pharmaceutical research due to its structural similarity to aromatic amino acids. High purity and well-defined stereochemistry ensure reproducibility in complex synthetic pathways.
methyl (2S)-2-amino-3-(2-bromophenyl)propanoate structure
938069-18-2 structure
Product name:methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
CAS No:938069-18-2
MF:C10H12BrNO2
MW:258.111782073975
CID:5142519
PubChem ID:67297278

methyl (2S)-2-amino-3-(2-bromophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 2-bromo- L-Phenylalanine, methyl ester
    • L-Phenylalanine, 2-bromo-, methyl ester
    • 2-Bromo-L-phenylalanine methyl ester
    • methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
    • Inchi: 1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m0/s1
    • InChI Key: MBKCAPHZXHQJNI-VIFPVBQESA-N
    • SMILES: C(OC)(=O)[C@H](CC1=CC=CC=C1Br)N

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1068596-5.0g
methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
938069-18-2
5g
$1945.0 2023-05-25
Enamine
EN300-1068596-0.5g
methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
938069-18-2 95%
0.5g
$410.0 2023-10-28
Enamine
EN300-1068596-10g
methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
938069-18-2 95%
10g
$1839.0 2023-10-28
Enamine
EN300-1068596-1g
methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
938069-18-2 95%
1g
$428.0 2023-10-28
Enamine
EN300-1068596-2.5g
methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
938069-18-2 95%
2.5g
$838.0 2023-10-28
Enamine
EN300-1068596-0.05g
methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
938069-18-2 95%
0.05g
$359.0 2023-10-28
Enamine
EN300-1068596-1.0g
methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
938069-18-2
1g
$671.0 2023-05-25
Enamine
EN300-1068596-0.1g
methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
938069-18-2 95%
0.1g
$376.0 2023-10-28
Enamine
EN300-1068596-10.0g
methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
938069-18-2
10g
$2884.0 2023-05-25
Enamine
EN300-1068596-0.25g
methyl (2S)-2-amino-3-(2-bromophenyl)propanoate
938069-18-2 95%
0.25g
$393.0 2023-10-28

methyl (2S)-2-amino-3-(2-bromophenyl)propanoate Related Literature

Additional information on methyl (2S)-2-amino-3-(2-bromophenyl)propanoate

Methyl (2S)-2-amino-3-(2-bromophenyl)propanoate (CAS No. 938069-18-2): A Comprehensive Overview

Methyl (2S)-2-amino-3-(2-bromophenyl)propanoate, identified by its CAS number 938069-18-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its specific stereochemistry and functional groups, has garnered attention for its potential applications in drug development and biochemical studies. The detailed examination of its structural features, synthesis methods, and emerging applications provides a comprehensive understanding of its relevance in modern science.

The molecular structure of methyl (2S)-2-amino-3-(2-bromophenyl)propanoate consists of a chiral center at the 2-amino position, which is crucial for its biological activity. The presence of a brominated phenyl group at the third carbon position adds another layer of complexity, influencing its interactions with biological targets. This unique configuration makes it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.

In recent years, the compound has been studied for its potential role in the development of bioactive molecules. Its structural motif is reminiscent of several known pharmacophores, suggesting that it could serve as a precursor or intermediate in the synthesis of more complex drugs. The stereochemical purity of methyl (2S)-2-amino-3-(2-bromophenyl)propanoate is particularly noteworthy, as enantiomeric purity is often a critical factor in drug efficacy and safety.

The synthesis of methyl (2S)-2-amino-3-(2-bromophenyl)propanoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and enantiomeric excess. Advanced synthetic techniques, such as chiral resolution and asymmetric synthesis, are often employed to achieve the desired stereochemical outcome. These methods not only highlight the synthetic challenges but also showcase the advancements in synthetic chemistry that have made such compounds more accessible.

One of the most compelling aspects of methyl (2S)-2-amino-3-(2-bromophenyl)propanoate is its potential application in the field of enzyme inhibition. The bromophenyl group can interact with hydrophobic pockets of enzymes, while the amino and carboxylate functionalities provide opportunities for hydrogen bonding and ionic interactions. Such interactions are fundamental to designing molecules that can modulate enzyme activity, making this compound a promising candidate for drug discovery.

Recent studies have begun to explore the pharmacological properties of derivatives of methyl (2S)-2-amino-3-(2-bromophenyl)propanoate. By modifying its structure, researchers aim to enhance its binding affinity and selectivity for specific biological targets. For instance, modifications to the bromophenyl ring have shown promise in improving solubility and metabolic stability, which are critical factors for drug candidates entering clinical trials.

The compound's relevance extends beyond academic research; it also holds industrial significance. Pharmaceutical companies are increasingly interested in accessing chiral building blocks like methyl (2S)-2-amino-3-(2-bromophenyl)propanoate for large-scale synthesis of active pharmaceutical ingredients (APIs). The ability to produce these compounds efficiently and with high enantiomeric purity is essential for meeting regulatory requirements and ensuring therapeutic efficacy.

The future prospects for methyl (2S)-2-amino-3-(2-bromophenyl)propanoate are bright, with ongoing research aimed at uncovering new applications and optimizing its synthesis. Advances in computational chemistry and high-throughput screening techniques are likely to accelerate the discovery process, enabling faster identification of promising derivatives. As our understanding of biological systems grows, so too will the demand for sophisticated molecular tools like this one.

In conclusion, methyl (2S)-2-amino-3-(2-bromophenyl)propanoate (CAS No. 938069-18-2) represents a significant advancement in chemical biology and drug development. Its unique structural features, synthetic accessibility, and potential applications make it a compound worth watching as research progresses. The continued exploration of its properties and derivatives will undoubtedly contribute to the next generation of therapeutic innovations.

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